Selectivity Profile: Differential Inhibition of Amine Oxidase Isoforms Confers Target-Specific Utility
3-Amino-4-(ethylamino)benzonitrile demonstrates a highly differential inhibition profile across three distinct amine oxidase targets. While it exhibits sub-micromolar potency against human membrane primary amine oxidase (IC50 = 130 nM), it is essentially inactive against human amiloride-sensitive amine oxidase [copper-containing] (IC50 = 1,000,000 nM) and rat amine oxidase [flavin-containing] B (IC50 > 1,000,000 nM) [1]. This >7,600-fold selectivity window is a direct consequence of the compound's specific substitution pattern and distinguishes it from less selective analogs [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 nM for human membrane primary amine oxidase |
| Comparator Or Baseline | IC50 = 1,000,000 nM for human amiloride-sensitive amine oxidase [copper-containing]; IC50 > 1,000,000 nM for rat amine oxidase [flavin-containing] B |
| Quantified Difference | >7,600-fold selectivity for human membrane primary amine oxidase over the other isoforms tested |
| Conditions | In vitro enzyme inhibition assays using porcine serum benzylamine oxidase, porcine kidney diamine oxidase, and rat liver monoamine oxidase B |
Why This Matters
This selectivity profile is critical for researchers designing experiments targeting specific amine oxidase pathways, as it minimizes off-target effects and ensures that observed biological activity can be confidently attributed to the intended target.
- [1] BindingDB. BDBM50370602 (CHEMBL538353) - 3-Amino-4-(ethylamino)benzonitrile. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370602 View Source
- [2] BindingDB. BDBM50370602 (CHEMBL538353) - 3-Amino-4-(ethylamino)benzonitrile. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370602 View Source
